One-Step Vilsmeier Synthesis Efficiency
A one-step synthesis of 2-(2,6-dichloropyrimidin-4-yl)acetonitrile under adapted Vilsmeier conditions achieves quantitative yield [1]. This represents a significant efficiency advantage over alternative synthetic routes reported for regioisomeric pyrimidinyl acetonitriles, which typically require multi-step sequences and deliver yields of 60–75% (based on patent data for 4,6-dichloro analogs [2]).
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | Quantitative yield (100%) |
| Comparator Or Baseline | 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile multi-step synthesis: 60–75% estimated from patent descriptions |
| Quantified Difference | ≥25 percentage point yield advantage |
| Conditions | One-step Vilsmeier conditions using adapted protocol; comparator data from multi-step sequences described in US20120178931A1 |
Why This Matters
The quantitative yield in a single step reduces raw material costs and purification burden for procurement-scale synthesis, making this specific regioisomer more economically viable for large-scale intermediate production.
- [1] OUCI. One-step synthesis of 2-(2,6-dichloropyrimidin-4-yl)acetonitrile in quantitative yield using adapted Vilsmeier conditions. OUCI: Open Ukrainian Citation Index. View Source
- [2] US Patent US20120178931A1. Process for preparation of pyrimidinylacetonitrile derivatives and intermediates for synthesis thereof. Ihara Chemical Industry Co., Ltd. View Source
